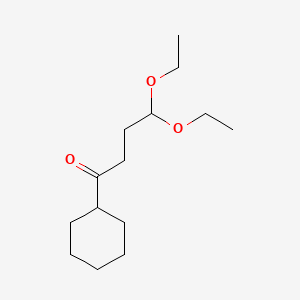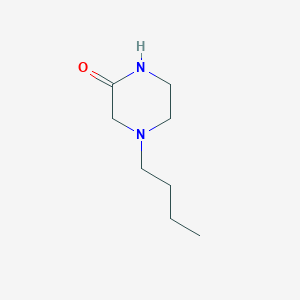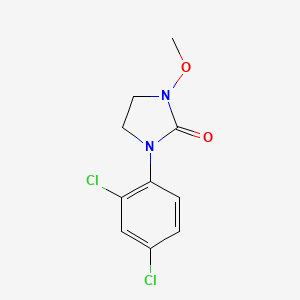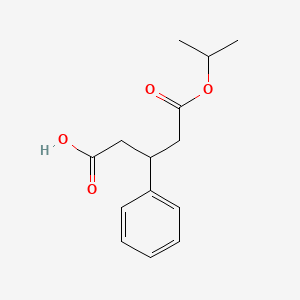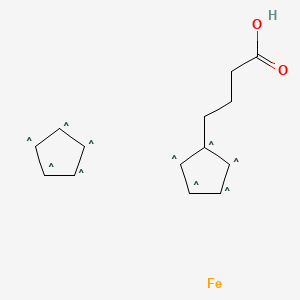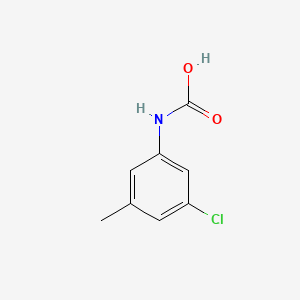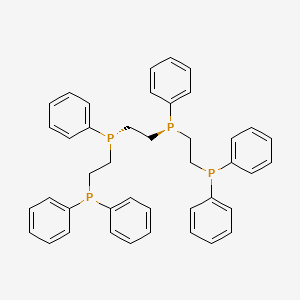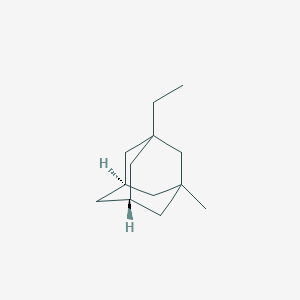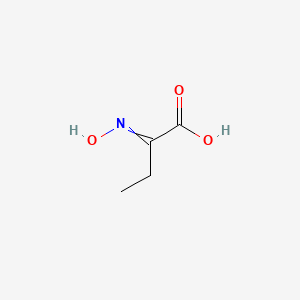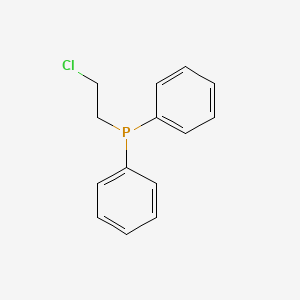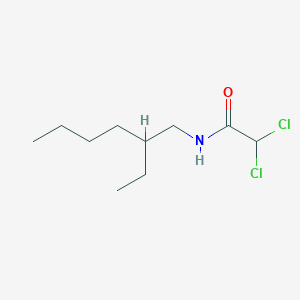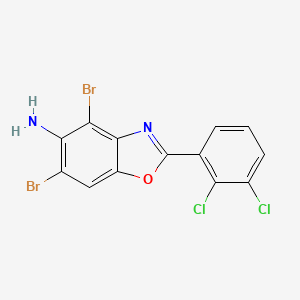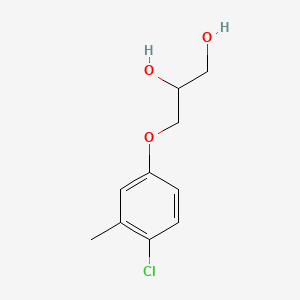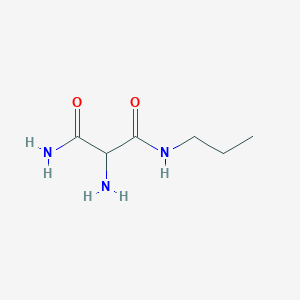
2-Amino-N~1~-propylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N~1~-propylpropanediamide is an organic compound characterized by the presence of an amino group and a propylpropanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N~1~-propylpropanediamide can be achieved through several methods. One common approach involves the reaction of propylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N~1~-propylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
2-Amino-N~1~-propylpropanediamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Amino-N~1~-propylpropanediamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, protein synthesis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 2-Amino-1,3-propanediol
- N-methylpropanediamide
Uniqueness
2-Amino-N~1~-propylpropanediamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
67218-80-8 |
|---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-amino-N'-propylpropanediamide |
InChI |
InChI=1S/C6H13N3O2/c1-2-3-9-6(11)4(7)5(8)10/h4H,2-3,7H2,1H3,(H2,8,10)(H,9,11) |
InChI Key |
BKKXLOPYUGTAHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


